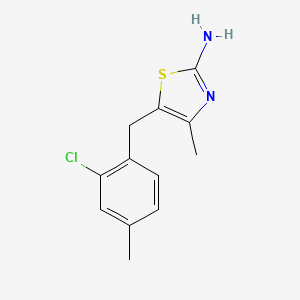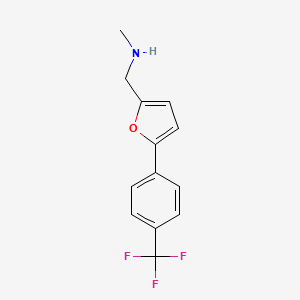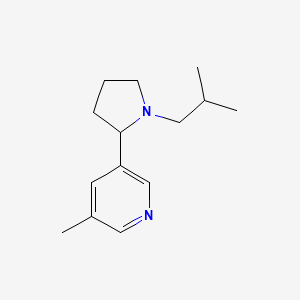
3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are saturated five-membered heterocyclic organic compounds containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of 3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine involves several steps. One common synthetic route includes the reaction of 2-pyrrolidinone with isobutyl bromide to form 1-isobutyl-2-pyrrolidinone. This intermediate is then reacted with 3-methylpyridine under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex molecules, including alkaloids and peptides. Its unique ring structure provides stability and reactivity, making it useful in creating diverse chemical libraries for drug discovery.
Biology: The compound is used in the study of stereochemistry and reaction mechanisms, contributing to the development of new synthetic methodologies and catalytic processes.
Industry: In materials science, pyrrolidine derivatives are employed in the design and fabrication of advanced materials, such as polymers and nanomaterials, which have applications in electronics, coatings, and composites.
Wirkmechanismus
The mechanism of action of 3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to design more effective derivatives.
Vergleich Mit ähnlichen Verbindungen
3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine can be compared with other similar compounds, such as:
1-Isobutyl-3-pyrrolidin-2-yl-1H-pyrazole: This compound has a similar pyrrolidine ring structure but differs in the presence of a pyrazole ring instead of a pyridine ring.
3-(1-Isobutyl-2-pyrrolidinyl)-N,N-diisopropyl-2-pyridinamine: This compound has a similar pyrrolidine and pyridine structure but includes additional diisopropylamine groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C14H22N2 |
|---|---|
Molekulargewicht |
218.34 g/mol |
IUPAC-Name |
3-methyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C14H22N2/c1-11(2)10-16-6-4-5-14(16)13-7-12(3)8-15-9-13/h7-9,11,14H,4-6,10H2,1-3H3 |
InChI-Schlüssel |
ZHRBBKYNEOOOEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1)C2CCCN2CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



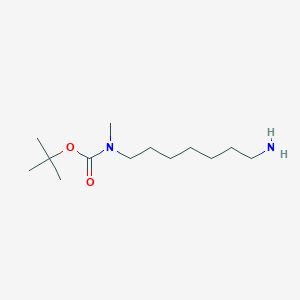
![4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide](/img/structure/B15060234.png)
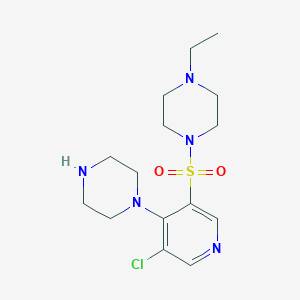
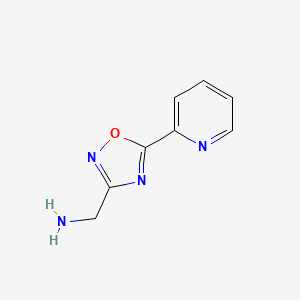

![methyl (3aS,4S,6S,6aS)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B15060261.png)
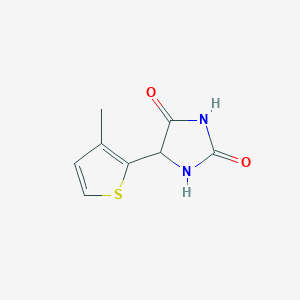
![5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;methyl 2,2,2-trifluoroacetate](/img/structure/B15060267.png)

![2-[3-(4-Carbamoylphenyl)prop-2-enoylamino]-3-methylbutanoic acid](/img/structure/B15060273.png)
![6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B15060276.png)
